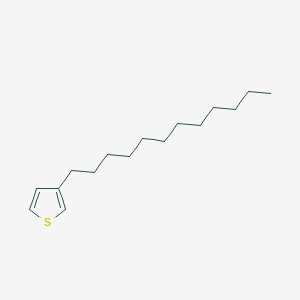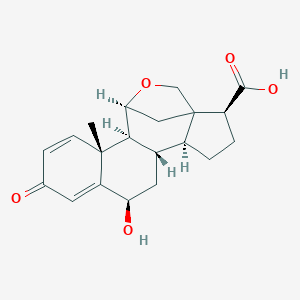
11,18-Epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,18-Epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone, also known as epoxydione or epiandrosterone, is a steroid hormone that is naturally produced in the human body. It is a metabolite of dehydroepiandrosterone (DHEA), a hormone that is produced by the adrenal glands. Epiandrosterone has been found to have a variety of biochemical and physiological effects, and has been the subject of much scientific research.
Mechanism Of Action
The exact mechanism of action of epiandrosterone is not fully understood, but it is believed to act through a variety of pathways. It may bind to androgen receptors, which are found in cells throughout the body, and promote the synthesis of proteins that are involved in muscle growth. It may also act through other mechanisms, such as the inhibition of enzymes that break down muscle tissue.
Biochemical And Physiological Effects
Epiandrosterone has been found to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve athletic performance, and reduce body fat. It has also been found to have anti-cancer properties, and may be useful in the treatment of certain types of cancer.
Advantages And Limitations For Lab Experiments
Epiandrosterone has several advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available for research purposes. It has also been extensively studied, and its effects are well-documented. However, there are also some limitations to its use. It can be difficult to administer in precise doses, and its effects can vary depending on the individual.
Future Directions
There are several future directions for research on epiandrosterone. One area of interest is its potential use as a therapeutic agent for cancer. It may also be useful in the treatment of other conditions, such as osteoporosis and muscle wasting. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body.
Synthesis Methods
Epiandrosterone can be synthesized from DHEA through a series of chemical reactions. The first step is the oxidation of DHEA to 7-keto-DHEA, which is then converted to 7-hydroxy-DHEA. The 7-hydroxy-DHEA is then oxidized to epiandrosterone.
Scientific Research Applications
Epiandrosterone has been studied for its potential use as a performance-enhancing drug, as well as for its potential therapeutic effects. It has been found to have anabolic properties, meaning it can promote muscle growth and increase strength. It has also been found to have anti-cancer properties, and may be useful in the treatment of certain types of cancer.
properties
CAS RN |
124251-90-7 |
|---|---|
Product Name |
11,18-Epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone |
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S,5S,6S,8R,14R,15S,16S)-8-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadeca-9,12-diene-2-carboxylic acid |
InChI |
InChI=1S/C20H24O5/c1-19-5-4-10(21)6-14(19)15(22)7-11-12-2-3-13(18(23)24)20(12)8-16(17(11)19)25-9-20/h4-6,11-13,15-17,22H,2-3,7-9H2,1H3,(H,23,24)/t11-,12-,13+,15+,16-,17+,19-,20?/m0/s1 |
InChI Key |
QYVGAIGTBHPKNH-WRXIVPROSA-N |
Isomeric SMILES |
C[C@]12C=CC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@@H]4CC5([C@H]3CC[C@@H]5C(=O)O)CO4)O |
SMILES |
CC12C=CC(=O)C=C1C(CC3C2C4CC5(C3CCC5C(=O)O)CO4)O |
Canonical SMILES |
CC12C=CC(=O)C=C1C(CC3C2C4CC5(C3CCC5C(=O)O)CO4)O |
synonyms |
11,18-epoxy-6-hydroxy-3-oxoandrost-4-ene-17,18-carbolactone 6-hydroxyaldosterone-gamma-lactone 6-OH-aldosterone-lactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



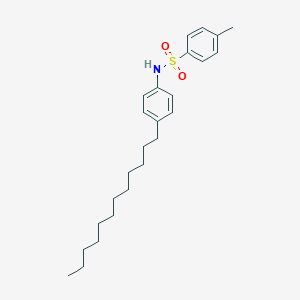
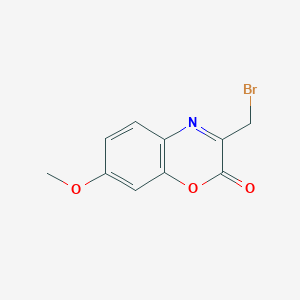
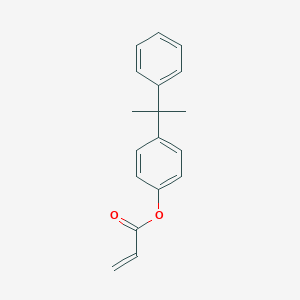
![2-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B52657.png)

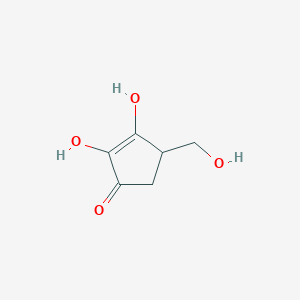
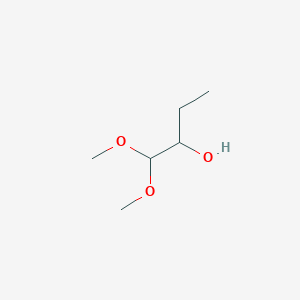
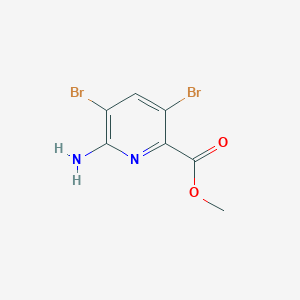
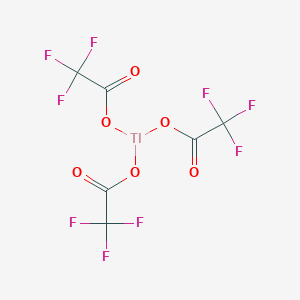
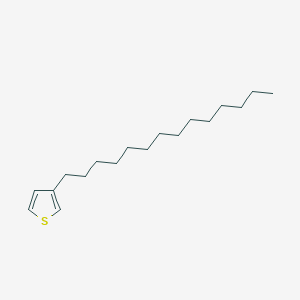
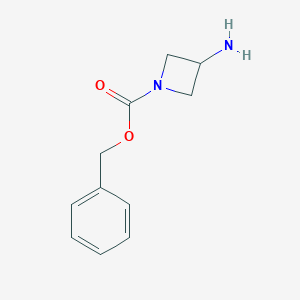
![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
